
(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid
Übersicht
Beschreibung
“(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid” is a chemical compound with the empirical formula C13H16BNO4 . It is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H16BNO4 .Chemical Reactions Analysis
This compound is involved in Suzuki-Miyaura cross-coupling reactions and copper-catalyzed trifluoromethylation . It also undergoes catalytic protodeboronation, a process that involves the removal of a boron group from the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.08 , a density of 1.2±0.1 g/cm3 , and a boiling point of 374.1±52.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Mono Suzuki-Miyaura Cross-Coupling : The use of N-Boc-2,5-dibromopyrrole with boronic acid (indol-2-yl-boronic acid) for mono Suzuki-Miyaura cross-coupling was demonstrated, yielding non-symmetrical 2,5-disubstituted pyrroles. This showcases the utility of such boronic acids in creating diverse chemical structures (Beaumard, Dauban, & Dodd, 2010).
Synthesis of tert-butyl esters : A novel protocol for synthesizing tert-butyl esters from boronic acids, including the application of (1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid, was developed using palladium acetate and triphenylphosphine as a catalyst system, highlighting the versatility of these compounds in ester formation (Li et al., 2014).
Material and Sensor Development
Properties of Fluoro-Substituted Boronic Acids : The electron-withdrawing character of fluorine atoms in fluoro-substituted boronic acids, like this compound, influences their properties significantly, making them valuable in material chemistry and sensor development (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Suzuki-Miyaura Cross Couplings : Potassium [1-(tert-Butoxycarbonyl)-1H-indol-2-yl]trifluoroborate, closely related to the compound , was effectively used in Suzuki-type coupling reactions, demonstrating the compound's potential in creating complex molecular structures (Kassis, Bénéteau, Mérour, & Routier, 2009).
Sugar-Boronic Ester Stabilization : The interaction of boronic esters with sugars, as demonstrated by 5-Indolylboronic acid (related to the compound of interest), has implications in the development of new materials and sensors, especially in recognizing oligosaccharides (Nagai, Kobayashi, Toi, & Aoyama, 1993).
Wirkmechanismus
Target of Action
The compound contains a boronic acid group, which is often used in the suzuki-miyaura coupling reaction . The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group , suggesting that the compound might interact with amine-containing molecules or structures.
Mode of Action
The mode of action of N-(BOC)-7-fluoroindole-2-boronic acid involves the deprotection of the Boc group. The Boc group can be removed using various methods, including high-temperature deprotection in a phosphonium ionic liquid or mild deprotection using oxalyl chloride . The removal of the Boc group results in the exposure of the amine group, which can then participate in further reactions.
Biochemical Pathways
For instance, the amine group can participate in reactions with other molecules, potentially affecting pathways involving amine-containing compounds .
Pharmacokinetics
The compound’s pharmacokinetic properties would likely be influenced by factors such as its chemical structure, the presence of the boc and boronic acid groups, and the conditions under which the boc group is deprotected .
Result of Action
The primary result of the action of N-(BOC)-7-fluoroindole-2-boronic acid is the deprotection of the Boc group, leading to the exposure of the amine group . This can enable the amine group to participate in further reactions, potentially leading to various molecular and cellular effects depending on the specific context and conditions.
Action Environment
The action of N-(BOC)-7-fluoroindole-2-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Boc deprotection can be affected by factors such as temperature and the presence of certain catalysts . Additionally, the compound’s stability and efficacy might be influenced by factors such as pH and the presence of other chemicals in the environment .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium catalysts, which facilitate the cross-coupling process. The nature of these interactions involves the formation of a transient complex between the boronic acid and the palladium catalyst, leading to the transfer of the boronic acid group to the organic substrate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The precise molecular mechanisms are complex and depend on the specific biological context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing specific biochemical reactions. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity increases significantly .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular homeostasis. The specific enzymes and cofactors involved in its metabolism include oxidoreductases and transferases, which catalyze the conversion of the compound into different metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via active transport mechanisms and bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions .
Eigenschaften
IUPAC Name |
[7-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFAZIPJGLAFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656793 | |
| Record name | [1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000068-65-4 | |
| Record name | [1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoro-1H-indole-2-boronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




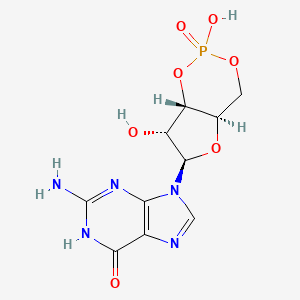
![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)
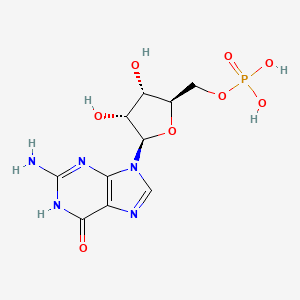
![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)
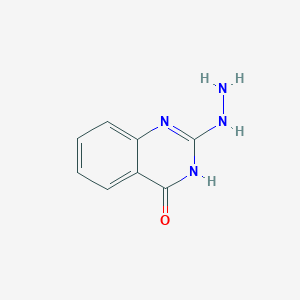
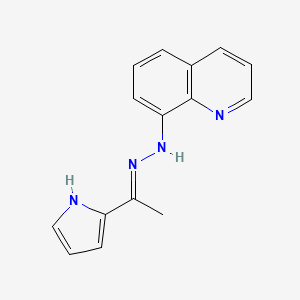
![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)
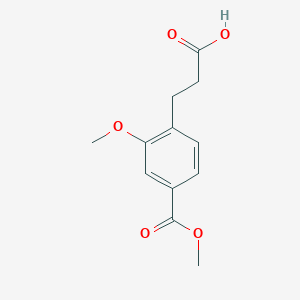

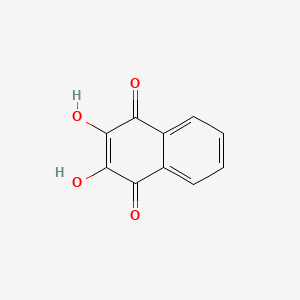

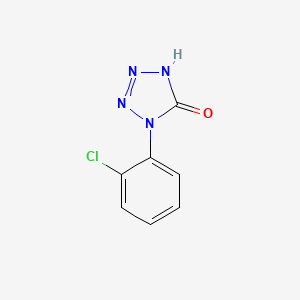
![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)